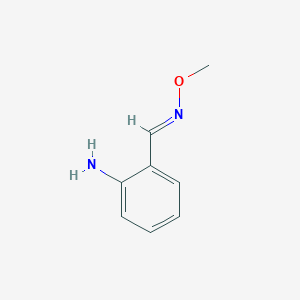

(E)-2-Aminobenzaldehyde O-methyl oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxime esters, such as “(E)-2-Aminobenzaldehyde O-methyl oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . Cyclic substrates undergo ring enlargement, and the secondary amine products are generally formed in good yields .Molecular Structure Analysis

Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis

Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis

Oxime esters are versatile building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They have gained great attention in the last decade .科学的研究の応用

Cancer Research

(E)-2-Aminobenzaldehyde O-methyl oxime may have potential applications in cancer research due to its structural similarity to other oxime compounds that have been found to selectively inhibit the activity of certain kinases and induce cell cycle arrest in cancer cells .

Anti-Inflammatory Therapeutics

Similar oxime compounds have been shown to reduce inflammation-related responses in cell models, suggesting that (E)-2-Aminobenzaldehyde O-methyl oxime could be explored as a novel therapeutic agent for treating inflammatory diseases .

Antifungal Applications

Oxime ethers, including those structurally related to (E)-2-Aminobenzaldehyde O-methyl oxime, exhibit antifungal activity against various fungal strains, indicating its potential use in developing antifungal agents .

Antimicrobial Activity

Oxime-based cephalosporins are an important class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative pathogens. (E)-2-Aminobenzaldehyde O-methyl oxime could be investigated for its antimicrobial properties .

Therapeutic Agents

Some oximes are already used in therapy due to their biological activities. The modification of carbonyl compounds into oximes often leads to increased activity, suggesting that (E)-2-Aminobenzaldehyde O-methyl oxime might have therapeutic potential .

作用機序

Target of Action

(E)-2-Aminobenzaldehyde O-methyl oxime, like other oximes, is an organic compound that belongs to the imines . Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes against nerve agents . This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Therefore, one of the primary targets of (E)-2-Aminobenzaldehyde O-methyl oxime could be AChE.

Mode of Action

The mode of action of oximes involves their interaction with their targets, leading to certain changes. Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by (E)-2-Aminobenzaldehyde O-methyl oxime are likely related to its interaction with its targets. For instance, by reactivating AChE, oximes can counteract the effects of nerve agents that inhibit this enzyme . This can have downstream effects on the nervous system, as AChE plays a crucial role in nerve signal transmission.

Result of Action

The result of the action of (E)-2-Aminobenzaldehyde O-methyl oxime would depend on its specific targets and mode of action. As an oxime, if it acts as an antidote against nerve agents by reactivating AChE, it could help restore normal nerve function . .

Safety and Hazards

While oximes have versatile uses in the medical sector and have been indicated to possess biological activity, certain oximes exist in nature in plants and animals, but they are also obtained by chemical synthesis . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning .

将来の方向性

Due to these abilities, new oxime compounds have been synthesized, and their biological activity has been verified . Often, modification of carbonyl compounds into oximes leads to increased activity . Nevertheless, in some cases, oxime activity is connected to the activity of the substrate . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

特性

IUPAC Name |

2-[(E)-methoxyiminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFZEKGUORCII-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Aminobenzaldehyde O-methyl oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)